2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide
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Overview
Description
2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.332 g/mol . This compound is characterized by the presence of a phenoxy group, an oxo group, and two isopropyl groups attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide typically involves the reaction of 3-phenoxypropanoic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxypropanoic acid
- N,N-Diisopropylacetamide
2-Oxopropanoic acid: (Pyruvic acid)
Uniqueness
2-Oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the phenoxy group enhances its lipophilicity, while the oxo and amide groups contribute to its versatility in chemical transformations .
Properties
CAS No. |
120313-14-6 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-oxo-3-phenoxy-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C15H21NO3/c1-11(2)16(12(3)4)15(18)14(17)10-19-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
HMGNJTGVBWUNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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